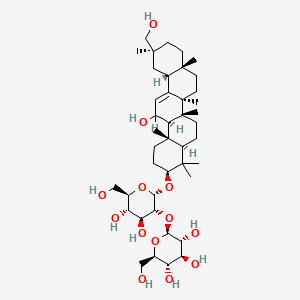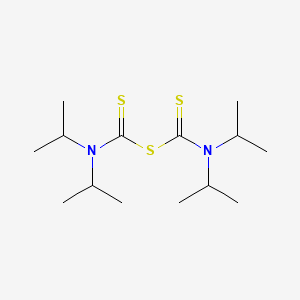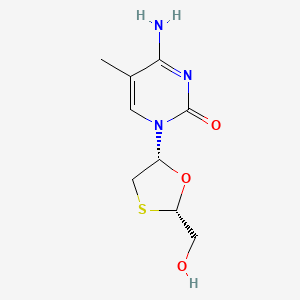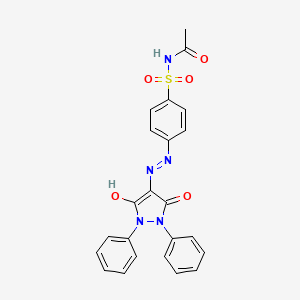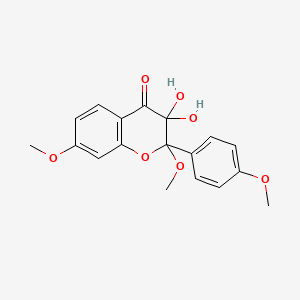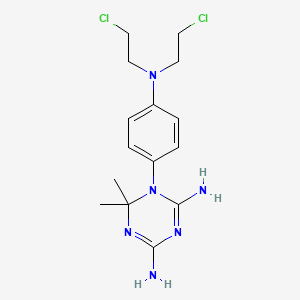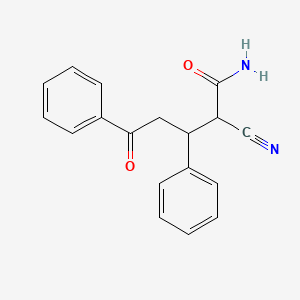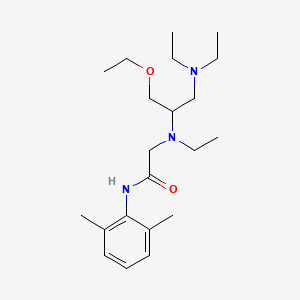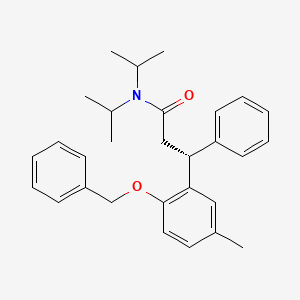
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine is a compound that has garnered significant interest in the fields of chemistry and materials science. This compound is characterized by the presence of a tetrazole ring, a trifluoromethyl group, and a pyridinamine moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine typically involves a multi-step process
Tetrazole Ring Formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions. This reaction typically requires heating and can be catalyzed by a Lewis acid such as zinc chloride.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. This step often requires the presence of a base and a suitable solvent.
Formation of Pyridinamine Moiety: The final step involves the coupling of the tetrazole and trifluoromethyl intermediates with a pyridine derivative. This can be achieved through a nucleophilic substitution reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, bases, solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in proteins. The pyridinamine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-Tetrazol-5-yl)-N-(3-(trifluoromethyl)phenyl)-2-pyridinamine
- 5-(4-(2H-Tetrazol-5-yl)phenoxy)isophthalic acid
- 5-(1H-Tetrazol-5-yl)isophthalic acid
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of the trifluoromethyl group imparts enhanced chemical stability and lipophilicity, while the tetrazole and pyridinamine moieties provide versatile sites for chemical modifications and interactions with biological targets. This makes the compound particularly valuable for applications requiring high stability and specificity.
Eigenschaften
CAS-Nummer |
27362-84-1 |
|---|---|
Molekularformel |
C13H9F3N6 |
Molekulargewicht |
306.25 g/mol |
IUPAC-Name |
3-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C13H9F3N6/c14-13(15,16)8-3-1-4-9(7-8)18-11-10(5-2-6-17-11)12-19-21-22-20-12/h1-7H,(H,17,18)(H,19,20,21,22) |
InChI-Schlüssel |
MQEQIOZHIODSAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C3=NNN=N3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


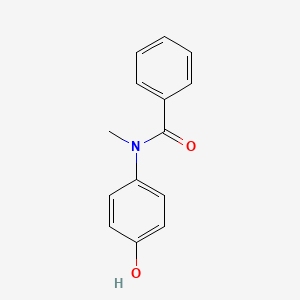
![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)

